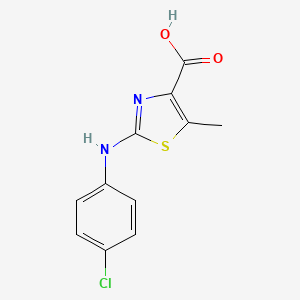

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZREWCNYAKLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Alkyl 4-(Halo)-2-chloroacetoacetate with Thioacetamide

A patented industrially relevant method involves reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base (preferably triethylamine) in acetonitrile. This process proceeds via:

- Initial cyclization forming the thiazole ring.

- Subsequent dehydration to yield alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which are key intermediates.

This method is advantageous due to mild conditions and high selectivity and can be adapted for the synthesis of various substituted thiazoles, including the methylthiazole core of the target compound.

Reflux of Thiourea with 4-Chloro Phenacyl Bromide

An established laboratory-scale synthesis involves refluxing thiourea with 4-chloro phenacyl bromide in absolute methanol. This reaction forms the 2-(4-chloro-phenylamino)-5-methyl-thiazole skeleton through nucleophilic attack and cyclization. The resulting intermediate is then further functionalized to introduce the carboxylic acid group at the 4-position of the thiazole ring.

Synthesis via Methoxymethylene-3-aryl-thiourea and α-Halo Carbonyl Compounds

A detailed synthetic route reported in the literature involves:

- Preparation of methoxymethylene-3-aryl-thiourea derivatives.

- Reaction with α-bromo carbonyl compounds (Br-CH2-EWG) in dry tetrahydrofuran (THF) under nitrogen atmosphere.

- Stirring for extended periods (12 hours) followed by hydrolysis and extraction to yield 2-aminothiazole derivatives.

- Subsequent purification by recrystallization.

This method provides high yields (around 80%) and allows for structural variation at the aryl substituent, facilitating the introduction of the 4-chloro-phenylamino group.

Amide Bond Formation Using 4-Methylthiazole-5-carboxylic Acid

A synthetic approach to introduce the carboxylic acid functionality involves:

- Conversion of 4-methylthiazole-5-carboxylic acid to its acid chloride derivative by refluxing with thionyl chloride.

- Reaction of the acid chloride intermediate with 4-chloroaniline in the presence of triethylamine and catalytic DMAP in dry dichloromethane at room temperature.

- Workup involves washing with brine, acid, and drying agents followed by concentration and purification.

This method yields the corresponding amide with high purity and yield (~91%), which can be further transformed into the target carboxylic acid derivative.

Comparative Data Table of Preparation Methods

Additional Research Findings and Notes

- The use of triethylamine as a base is consistently preferred for its effectiveness in promoting cyclization and amide bond formation.

- Reactions under inert atmosphere (nitrogen) and dry solvents (THF, DCM) improve yields and reduce side reactions.

- The carboxylic acid group introduction is often achieved by hydrolysis or direct conversion from esters or acid chlorides, depending on the synthetic route.

- Purification techniques such as recrystallization and silica gel chromatography are standard to isolate the pure compound.

- The compound’s synthesis is often a precursor step for further derivatization in pharmaceutical applications, emphasizing the need for high purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitutions

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic Acid (CAS 1553413-00-5)

- Molecular Formula : C₁₁H₉ClN₂O₂S

- Molar Mass : 268.72 g/mol

- Key Differences : The chlorine substituent is at the meta (3-) position of the phenyl ring instead of para (4-).

- Properties :

2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic Acid (CAS 144060-99-1)

- Molecular Formula: C₁₁H₈FNO₂S

- Molar Mass : 253.25 g/mol.

- Key Differences : Fluorine replaces chlorine at the para position, and the carboxylic acid is at position 5 instead of 4.

- Implications : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and alter hydrogen-bonding interactions compared to chlorine.

Substituent Variations: Electron-Withdrawing Groups

5-Methyl-2-(3-Trifluoromethylphenylamino)-thiazole-4-carboxylic Acid (CAS 1549447-16-6)

- Molecular Formula : C₁₂H₉F₃N₂O₂S

- Molar Mass : 302.27 g/mol.

- Key Differences : A trifluoromethyl (-CF₃) group replaces chlorine at the phenyl ring’s meta position.

- Implications : The -CF₃ group is strongly electron-withdrawing, likely lowering the carboxylic acid’s pKa further and increasing lipophilicity, which could enhance membrane permeability in drug design.

Core Heterocycle Modifications

2-Amino-4-methylthiazole-5-carboxylic Acid (CAS 67899-00-7)

Functional Group Analogues

2-(Ethylamino)-4-methyl-5-thiazolecarboxylic Acid (CAS 162651-09-4)

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Lipophilicity : The trifluoromethyl derivative exhibits higher lipophilicity (logP ≈ 2.8 predicted), favoring blood-brain barrier penetration, whereas the target compound’s chloro group balances hydrophobicity and polarity.

Biological Activity: Thiazoles with aromatic amino groups (e.g., phenylamino) show improved binding to tyrosine kinase receptors compared to alkylamino analogues.

Biological Activity

2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to present an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C11H9ClN2O2S

- Molecular Weight : 268.72 g/mol

- Density : 1.501 g/cm³

The structure features a thiazole ring substituted with a 4-chloro-phenylamino group and a carboxylic acid group, contributing to its biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Thiazole ring | Core structure influencing activity |

| 4-Chloro-phenylamino group | Enhances binding to biological targets |

| Carboxylic acid group | Potential for hydrogen bonding |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibited various bacterial strains, showcasing a Minimum Inhibitory Concentration (MIC) of approximately 0.23 mg/mL against E. coli and B. cereus .

Anticancer Potential

The compound has also shown promising anticancer activity. In vitro studies revealed that it could inhibit the growth of several cancer cell lines, including human glioblastoma and melanoma cells. The presence of the chloro-substituent on the phenyl ring is believed to enhance its cytotoxic effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can inhibit enzymatic activity or modulate receptor functions, which is crucial for its therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

- Chloro Substitution : The presence of the chloro group significantly enhances antimicrobial and anticancer activities by improving lipophilicity and receptor binding affinity.

- Thiazole Ring : The thiazole moiety contributes to the compound's ability to interact with various biological targets, making it versatile in therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | MIC (mg/mL) | Anticancer Activity | Key Features |

|---|---|---|---|

| This compound | 0.23 | Yes | Chloro-substituted phenyl group |

| Ethyl 2-chloro-5-methylthiazole-4-carboxylate | Varies | Moderate | Smaller size; different reactivity |

| 4-Methyl-2-(phenylamino)-thiazole-5-carboxylic acid ethyl ester | Higher | Yes | Lacks chlorine substituent |

Study on Antimicrobial Properties

In a recent study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited significant antibacterial activity, with an MIC of 0.17 mg/mL against E. coli . This suggests potential applications in developing new antibacterial agents.

Study on Anticancer Activity

Another research effort focused on evaluating the anticancer properties of the compound against human cancer cell lines. The findings showed that it effectively inhibited cell proliferation at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent for cancer treatment .

Q & A

Basic: What synthetic strategies are effective for preparing 2-(4-Chloro-phenylamino)-5-methyl-thiazole-4-carboxylic acid, and how can reaction yields be optimized?

Answer:

The synthesis typically involves cyclocondensation or multicomponent reactions. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides . Substituent positioning (e.g., 4-chloroaniline) requires careful control of stoichiometry and temperature. Catalytic systems like Lewis acids (e.g., ZnCl₂) or microwave-assisted heating may enhance reaction efficiency and yield . Post-synthetic hydrolysis of ester intermediates (e.g., ethyl carboxylates) to the free carboxylic acid is critical, often using NaOH/EtOH followed by acidification .

Advanced: How do computational methods like DFT aid in predicting the reactivity and electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations can model electron distribution, frontier molecular orbitals (HOMO-LUMO gaps), and reactive sites. For instance, the electron-withdrawing chloro and carboxyl groups influence charge localization on the thiazole ring, affecting nucleophilic/electrophilic behavior . Solvent effects and tautomeric equilibria (e.g., carboxylic acid vs. carboxylate) can be simulated using polarizable continuum models (PCM) to align with experimental NMR or IR data .

Basic: What spectroscopic and chromatographic techniques are essential for structural characterization?

Answer:

- NMR : H and C NMR confirm substituent positions (e.g., chloro-phenylamino group at C2, methyl at C5). Aromatic proton splitting patterns and carboxyl carbon (~170 ppm) are diagnostic .

- HPLC-MS : Validates purity and detects byproducts. Reverse-phase C18 columns with acetonitrile/water gradients are standard .

- FTIR : Carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variations)?

Answer:

Discrepancies often arise from assay conditions (e.g., cell lines, solvent/DMSO concentrations) or compound stability. For example:

- Solubility : Use co-solvents (e.g., PEG-400) or prodrug strategies (ester derivatives) to improve bioavailability .

- Metabolite Interference : LC-MS/MS can identify active metabolites vs. parent compound contributions .

- Structural analogs : Compare activity trends with substituent modifications (e.g., replacing 4-Cl with 4-F phenyl) to isolate pharmacophore requirements .

Basic: What are the key considerations for hydrolyzing ester precursors to the carboxylic acid form?

Answer:

- Base Selection : Aqueous NaOH or KOH in ethanol/THF under reflux efficiently cleaves esters. Monitor reaction progress via TLC (disappearance of ester spot at Rf ~0.7) .

- Acid Workup : Neutralize with HCl to precipitate the carboxylic acid. Recrystallization from ethanol/water improves purity .

- Side Reactions : Avoid prolonged heating to prevent decarboxylation or thiazole ring degradation .

Advanced: What role does X-ray crystallography play in confirming the compound’s stereoelectronic configuration?

Answer:

Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Bond lengths/angles : E.g., C4-carboxylic acid geometry and planarity of the thiazole ring .

- Intermolecular interactions : Hydrogen-bonding networks (e.g., carboxyl dimerization) that influence solid-state stability and solubility .

- Substituent orientation : Chloro-phenylamino group dihedral angles relative to the thiazole core, critical for docking studies .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

Answer:

- Core Modifications : Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring to modulate lipophilicity and target binding .

- Bioisosteres : Replace the carboxylic acid with tetrazole or sulfonamide groups to improve metabolic stability .

- Hybrid Scaffolds : Conjugate with known pharmacophores (e.g., pyrazole, isoxazole) via amide or ester linkages to exploit synergistic effects .

Basic: What in vitro assays are suitable for preliminary evaluation of antitumor or antimicrobial activity?

Answer:

- Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced: What mechanistic insights can be gained from kinetic and thermodynamic studies of this compound’s reactions?

Answer:

- Kinetics : Monitor reaction rates (e.g., ester hydrolysis) via UV-Vis or HPLC to determine activation energy (Arrhenius plots) and optimal conditions .

- Thermodynamics : Isothermal titration calorimetry (ITC) quantifies binding affinities with biological targets (e.g., enzymes) .

- Degradation Pathways : Accelerated stability studies (40°C/75% RH) identify hydrolytic or oxidative degradation products .

Advanced: How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Answer:

- Process Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., cyclization) to improve heat dissipation and yield .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

- Byproduct Management : Use scavenger resins or column chromatography to remove persistent impurities (e.g., unreacted thiourea) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.